molecular formula C13H10BrN3 B1519469 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline CAS No. 1184914-71-3

6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline

Cat. No.: B1519469
CAS No.: 1184914-71-3
M. Wt: 288.14 g/mol
InChI Key: LOCJBBZLDUXSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at position 6 and a 1-methylpyrazole group at position 2. Quinoline derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The bromine substituent enhances electronic interactions in binding pockets, while the pyrazole moiety contributes to hydrogen bonding and metabolic stability.

Properties

IUPAC Name

6-bromo-3-(1-methylpyrazol-4-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c1-17-8-11(7-16-17)10-4-9-5-12(14)2-3-13(9)15-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCJBBZLDUXSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and pyrazole. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, where it shows promise as an anticancer and antimicrobial agent.

Chemical Structure and Properties

The compound features a bromine atom at the 6-position of the quinoline ring and a methyl-substituted pyrazole moiety. Its unique structure contributes to its biological activity, influencing its interactions with various molecular targets.

Anticancer Activity

Research indicates that quinoline-containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound inhibit tumor growth in various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis and inhibit cell proliferation in human cancer cell lines, including NUGC-3 and PC-3, with GI50 values below 10 µM .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. In vitro tests revealed that this compound exhibits potent activity against several pathogenic bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further enhances its therapeutic potential.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerases, which are crucial for DNA replication and repair .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
5-Bromo-3-(1H-pyrazol-4-yl)quinoline Lacks methyl groupModerate anticancer activity
3-(1-Methyl-1H-pyrazol-4-yl)quinoline Lacks bromine atomLower reactivity
5-Chloro-3-(1-methyl-1H-pyrazol-4-yl)quinoline Chlorine instead of bromineVaries in biological activity

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives similar to this compound:

  • Anticancer Efficacy : A study investigated various pyrazolo[4,3-f]quinoline derivatives, revealing that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines, with some derivatives showing effects comparable to established chemotherapeutics .
  • Antimicrobial Screening : Another study focused on the synthesis and evaluation of pyrazole derivatives, highlighting their effectiveness against resistant strains of bacteria, indicating the potential for developing new antibiotics based on this scaffold .

Scientific Research Applications

Biological Activities

Anticancer Activity:
Recent studies have demonstrated that derivatives of pyrazolo[4,3-f]quinoline, including 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline, exhibit promising anticancer properties. In vitro assays have shown significant cytotoxic effects against various cancer cell lines, including gastric cancer (NUGC-3), prostate cancer (PC-3), and breast cancer (MM231) cells. Notably, certain derivatives displayed growth inhibition values (GI50) below 8 µM across multiple cell lines, indicating their potential as effective anticancer agents .

Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of topoisomerases, enzymes critical for DNA replication and repair. For instance, specific derivatives have been shown to inhibit topoisomerase IIα activity comparably to established chemotherapeutic agents like etoposide . This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.

Pharmacological Applications

Potential Therapeutic Uses:
Beyond their anticancer properties, compounds like this compound are being investigated for other therapeutic applications:

  • Antimicrobial Activity: Some studies suggest that quinoline derivatives may possess antimicrobial properties, making them candidates for treating infections.
  • Anti-inflammatory Effects: There is emerging evidence that these compounds may modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.
CompoundCell LineGI50 (µM)Mechanism of Action
This compoundNUGC-3<8Topoisomerase IIα inhibition
Derivative 2EPC-3<8Topoisomerase IIα inhibition
Derivative 1MMM231<8Topoisomerase IIα inhibition

Data derived from in vitro studies demonstrating the efficacy of various derivatives against specific cancer cell lines .

Comparison with Similar Compounds

Compound 7 (6-Bromo-N-[1-(4-cyanobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(trifluoromethyl)quinoline-4-carboxamide)

  • Key Features: Retains the 6-bromoquinoline core but adds a trifluoromethyl group at position 2 and a carboxamide-linked 4-cyanobenzyl-pyrazole.
  • Application : Developed as a GLUT1 inhibitor; the trifluoromethyl group enhances lipophilicity and target affinity .
  • Comparison : The carboxamide bridge in Compound 7 introduces additional hydrogen-bonding capacity, unlike the direct pyrazole linkage in the target compound.

PF-4254644 (6-{(S)-1-[6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-ethyl}-quinoline)

  • Key Features: Replaces the quinoline-pyrazole linkage with a triazolo-pyridazine-ethyl spacer.
  • Application : A c-Met inhibitor with high selectivity; the triazolo-pyridazine moiety improves pharmacokinetics but reduces potency compared to simpler pyrazole derivatives .

Functional Group Variations

6-Bromo-2-methylquinoline

  • Key Features : Lacks the pyrazole substituent, with a methyl group at position 2.
  • Application : Simpler structure used in corrosion inhibition or as a synthetic intermediate .

3-(1-Methyl-1H-pyrazol-4-yl)-6-nitroquinoline

  • Key Features : Substitutes bromine with a nitro group at position 4.
  • Application : Nitro groups are often prodrug motifs (e.g., antimicrobials), but may introduce toxicity risks .
  • Comparison : The nitro group’s strong electron-withdrawing effect alters electronic properties versus bromine’s moderate electronegativity, impacting reactivity and binding interactions .

Heterocyclic Core Modifications

6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine

  • Key Features: Pyrazolo-pyrimidine core instead of quinoline, with bromine and pyrazole retained.
  • Application : Explored in kinase inhibition; the pyrimidine ring enhances planar stacking interactions .
  • Comparison: The pyrazolo-pyrimidine scaffold reduces aromaticity compared to quinoline, possibly altering binding modes in enzymatic pockets .

6-((6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl)thio)quinoline

  • Key Features : Incorporates a sulfur-linked triazolo-pyridazine group.
  • Application : Demonstrates moderate kinase inhibition; the thioether linker improves solubility but may reduce metabolic stability .
  • Comparison: The thioquinoline derivative’s higher MW (367.4 g/mol) and sulfur atom introduce steric and electronic differences versus the target compound .

Key Findings

  • Pyrazole Role : The 1-methylpyrazole group enhances target engagement through hydrogen bonding and steric effects, as seen in GLUT1 and c-Met inhibitors .
  • Bromine vs. Other Halogens/Nitro : Bromine balances electronic effects and metabolic stability, whereas nitro or trifluoromethyl groups may optimize potency at the cost of toxicity or synthetic complexity .
  • Scaffold Flexibility: Quinoline derivatives outperform pyrazolo-pyrimidines in aromatic interactions but face competition from extended systems (e.g., triazolo-pyridazines) in pharmacokinetics .

Preparation Methods

Representative Synthetic Methods

Friedländer Condensation and Pyrazoloquinoline Synthesis

The Friedländer condensation is a classical method to synthesize pyrazoloquinoline frameworks. It involves the condensation of o-aminoaryl ketones or aldehydes with pyrazolone derivatives:

  • Tomasik et al. demonstrated a one-step condensation of o-aminoacetophenone derivatives with pyrazolones in boiling ethylene glycol, yielding various pyrazoloquinolines with yields ranging from 20% to 85%.
  • Microwave-assisted condensation supported on clay has been used to synthesize 1H-pyrazolo[3,4-b]quinolines efficiently, which can be adapted for methyl-substituted pyrazoles.

Cross-Coupling Approaches

  • Palladium-catalyzed coupling of 6-bromoquinoline derivatives with 1-methyl-pyrazol-4-yl boronic acid or stannane derivatives is a common method. The reaction typically uses Pd(OAc)2 with phosphine ligands (e.g., XPhos), in solvents like 1,4-dioxane, under inert atmosphere at elevated temperatures (100 °C) for 16 hours.
  • Purification is achieved by medium-pressure liquid chromatography (MPLC) and recrystallization, yielding the desired pyrazolylquinoline in moderate to good yields (~60% or higher).

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Pd(OAc)2, PdCl2, or Pd(PPh3)4 Pd(OAc)2 with XPhos ligand preferred
Solvent 1,4-Dioxane, DMF, Ethanol 1,4-Dioxane common for coupling
Temperature 80–110 °C Elevated for cross-coupling
Reaction Time 5–16 hours Microwave-assisted methods reduce time
Base Potassium carbonate, potassium tert-butoxide Base facilitates coupling and condensation
Purification MPLC, recrystallization Ensures high purity

Example Synthetic Scheme (Summary)

Step Reactants Conditions Product Yield (%)
1 6-Bromoquinoline derivative + Pyrazolyl boronic acid Pd(OAc)2, XPhos, 1,4-dioxane, 100 °C, 16 h, Ar atmosphere 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline ~60
2 o-Aminoacetophenone + 1-methylpyrazolone Boiling ethylene glycol Pyrazoloquinoline intermediate 20–85
3 Microwave-assisted condensation Clay-supported catalyst, microwave Pyrazoloquinoline derivatives Improved yields, shorter time

Research Findings and Notes

  • The Friedländer condensation remains a robust and versatile method for constructing pyrazoloquinoline cores, adaptable for various substitutions including bromine at the 6-position.
  • Cross-coupling reactions offer specificity and functional group tolerance, enabling late-stage functionalization of quinoline scaffolds with pyrazolyl groups.
  • Microwave-assisted and clay-supported methodologies represent green chemistry advances, improving reaction efficiency and reducing waste.
  • The choice of catalyst and base significantly affects yield and purity, with Pd-based catalysts and potassium carbonate or tert-butoxide bases being most effective.
  • Purification via MPLC and recrystallization is critical to isolate the compound in high purity suitable for further biological or photophysical studies.

Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages Limitations
Friedländer Condensation o-Aminoaryl ketones + Pyrazolones Boiling ethylene glycol or microwave-assisted Single-step synthesis, versatile Moderate yields, longer time
Pd-Catalyzed Cross-Coupling 6-Bromoquinoline + Pyrazolyl boronic acid/stannane Pd catalyst, 1,4-dioxane, 100 °C, inert atmosphere High selectivity, functional group tolerance Requires Pd catalyst, longer reaction time
Microwave/Clay-assisted Similar to Friedländer condensation Microwave, clay catalyst Faster reaction, greener method Requires specialized equipment

Q & A

Q. What are the established synthetic routes for 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of a quinoline precursor followed by coupling with a pyrazole moiety. Key steps include:
  • Bromination : Direct electrophilic substitution on quinoline using Br₂ or NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 80°C) .
  • Cross-Coupling : Suzuki-Miyaura coupling with 1-methyl-1H-pyrazol-4-ylboronic acid, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (yields ~70–85%) .
  • Optimization : Microwave-assisted synthesis can reduce reaction time (e.g., 30 min at 120°C) while maintaining yields >80% .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationNBS, DMF, 80°C6595%
Suzuki CouplingPd(PPh₃)₄, THF/H₂O8298%

Q. How is the structural characterization of this compound performed, particularly for crystallographic validation?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Crystals grown via slow evaporation (solvent: DCM/hexane) are analyzed using SHELX software for refinement. Key parameters: R-factor < 0.05, data-to-parameter ratio > 15 .
  • NMR/FT-IR : ¹H NMR (CDCl₃) shows distinct peaks for Br (δ 8.2–8.4 ppm) and pyrazole protons (δ 7.5–7.7 ppm). FT-IR confirms C-Br stretching at ~550 cm⁻¹ .

Q. What are the key reactivity patterns of the bromine substituent in this compound?

  • Methodological Answer : The bromine atom at position 6 enables:
  • Cross-Coupling : Suzuki (aryl boronic acids), Sonogashira (terminal alkynes), and Buchwald-Hartwig (amines) reactions .
  • Nucleophilic Substitution : Reacts with NaN₃ to form azide derivatives for click chemistry applications .

Advanced Research Questions

Q. How do crystallographic data contradictions arise during refinement, and how are they resolved?

  • Methodological Answer : Common issues include:
  • Disorder in Pyrazole Ring : Resolved using PART instructions in SHELXL to model alternative conformations .
  • Thermal Motion Artifacts : High-resolution data (<1.0 Å) and TLS (Translation-Libration-Screw) refinement reduce noise .
  • Validation Tools : PLATON’s ADDSYM detects missed symmetry, while CheckCIF flags outliers .

Q. What strategies are used to correlate structural modifications of this compound with biological activity (e.g., kinase inhibition)?

  • Methodological Answer :
  • SAR Studies : Systematic substitution at positions 3 (pyrazole) and 6 (Br) followed by enzymatic assays (e.g., IC₅₀ measurements against EGFR kinase).
  • Docking Simulations : PyMOL/AutoDock Vina models predict binding modes, highlighting H-bond interactions between pyrazole N-H and kinase active sites .
  • Case Study : Replacing Br with CF₃ increases hydrophobicity, improving IC₅₀ from 12 nM to 3 nM .

Q. How can conflicting data in synthetic reproducibility be addressed (e.g., variable yields in cross-coupling)?

  • Methodological Answer :
  • Parameter Screening : DoE (Design of Experiments) identifies critical factors (e.g., Pd catalyst loading, solvent ratio).
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., boronate ester in Suzuki reactions) .
  • Case Example : Switching from THF to dioxane increases yield stability (±2% vs. ±10% variation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline
Reactant of Route 2
Reactant of Route 2
6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.